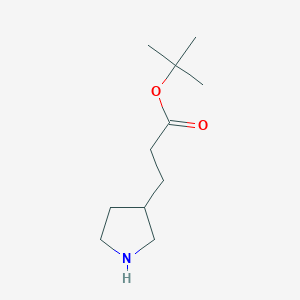

tert-Butyl 3-(pyrrolidin-3-yl)propanoate

Description

Significance of Pyrrolidine (B122466) and Propanoate Moieties as Chemical Scaffolds

The utility of tert-Butyl 3-(pyrrolidin-3-yl)propanoate stems from the inherent chemical significance of its two core components: the pyrrolidine ring and the propanoate ester.

The pyrrolidine moiety , a five-membered saturated nitrogen heterocycle also known as tetrahydropyrrole, is a privileged scaffold in chemistry. nih.govfrontiersin.orgwikipedia.org Its importance is underscored by its presence in a vast array of natural products, including the amino acids proline and hydroxyproline, and alkaloids such as nicotine. wikipedia.org In medicinal chemistry, the pyrrolidine ring is one of the most common nitrogen heterocycles found in FDA-approved drugs. nih.gov This prevalence is due to several advantageous features. The non-planar, sp³-hybridized nature of the ring provides a three-dimensional structure that allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems. nih.govresearchgate.net This 3D geometry and the potential for multiple stereocenters are crucial for achieving specific and high-affinity interactions with biological targets like proteins. researchgate.netnih.gov Beyond pharmaceuticals, pyrrolidine derivatives serve as organocatalysts and chiral controllers in asymmetric synthesis. nih.gov

The propanoate moiety , specifically the tert-butyl ester of propanoic acid in this case, also plays a crucial role. Esters are fundamental functional groups in organic chemistry, and the propanoate group acts as a three-carbon chain extender. ebi.ac.ukyoutube.com The tert-butyl portion of the ester is particularly significant in multi-step synthesis. It functions as a bulky protecting group for the carboxylic acid. This protection prevents the acid from reacting under conditions where other parts of the molecule, such as the pyrrolidine's nitrogen, are being modified. The tert-butyl group can be selectively removed later in a synthetic sequence, often under acidic conditions, to unmask the carboxylic acid for further transformations. This strategic use of a tert-butyl ester is a common tactic in the synthesis of complex molecules. google.com

Overview of this compound as a Chemical Entity in Synthetic Chemistry

This compound is a bifunctional organic compound that serves as a valuable intermediate in synthetic chemistry. bldpharm.com It incorporates the key features of both its constituent parts: a reactive secondary amine within the pyrrolidine ring and a sterically hindered tert-butyl ester. This structure makes it an ideal starting point for synthesizing more elaborate molecules, where the pyrrolidine nitrogen can be derivatized first, while the propanoate's carboxylic acid functionality remains protected for subsequent reactions.

The compound's utility is documented in various chemical and patent literature, often as a precursor or intermediate in the synthesis of larger, biologically active compounds. For instance, related pyrrolidine structures are used to synthesize complex malonates, which are themselves versatile intermediates for a variety of targets. google.comgoogle.com The synthesis of such compounds often involves the reaction of a pyrrolidine derivative with a malonate, highlighting the role of the pyrrolidine ring as a foundational scaffold. google.com

Below are the key chemical properties of this compound:

| Property | Data |

| CAS Number | 1528610-16-3 bldpharm.com |

| Molecular Formula | C₁₁H₂₁NO₂ nih.gov |

| Molecular Weight | 199.29 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Chirality | The C3 position of the pyrrolidine ring is a chiral center, so the compound can exist as different stereoisomers (R, S, or a racemic mixture). |

The primary application of this compound is as a building block. A typical synthetic strategy would involve N-alkylation or N-acylation at the pyrrolidine nitrogen, followed by the deprotection of the tert-butyl ester to liberate the carboxylic acid. This newly freed acid can then participate in amide bond formation, esterification, or other reactions, effectively allowing for the extension of the molecular structure from two different points. This stepwise approach is fundamental in constructing targeted molecules for pharmaceutical and materials research.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-pyrrolidin-3-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)5-4-9-6-7-12-8-9/h9,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHMDGZTUCMCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Pyrrolidin 3 Yl Propanoate and Analogues

Established and Emerging Synthetic Routes to the Core Structure

The construction of the 3-substituted pyrrolidine (B122466) core, the central structural feature of tert-butyl 3-(pyrrolidin-3-yl)propanoate, can be achieved through a variety of synthetic routes. Established methods often rely on the modification of readily available cyclic precursors, such as proline and 4-hydroxyproline, which provide a pre-formed pyrrolidine ring. mdpi.comnih.gov These natural amino acids serve as versatile starting points, allowing for the introduction of desired substituents through well-understood functional group manipulations. mdpi.com

Another conventional approach involves the cyclization of acyclic precursors. nih.gov For instance, the intramolecular cyclization of γ-(N-acylamino) alkenes, often catalyzed by transition metals, can produce N-protected pyrrolidines. organic-chemistry.org Similarly, primary amines can undergo N-heterocyclization with diols in the presence of an Iridium catalyst to yield a range of five-membered cyclic amines. organic-chemistry.org

Emerging synthetic strategies increasingly focus on efficiency and atom economy, with multicomponent reactions (MCRs) gaining prominence. tandfonline.com MCRs, such as the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, allow for the rapid assembly of densely substituted pyrrolidines from simple starting materials in a single step. tandfonline.comacs.orgnih.gov These reactions can generate multiple stereocenters simultaneously and are highly valuable for creating molecular complexity. acs.orgnih.gov Other novel methods include the ring contraction of pyridines, which can be transformed into cyclopropane-fused pyrrolidines that serve as precursors to various derivatives. nih.gov

Preparation of Key Precursors and Strategic Functional Group Transformations

The synthesis of this compound necessitates the preparation of two key components: the pyrrolidine ring and the tert-butyl propanoate side chain. The pyrrolidine precursor can be synthesized de novo, for example, through the catalytic cyclization of unsaturated amines. acs.org

A crucial transformation in many pyrrolidine syntheses is the hydrogenation of a pyrrole (B145914) or 3-pyrroline (B95000) precursor to the fully saturated pyrrolidine ring. acs.orgorganic-chemistry.org This is often accomplished using heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al2O3). nih.govacs.org The catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, providing a method for controlling the stereochemistry of the final product. acs.org

The tert-butyl propanoate side chain is typically introduced via one of two primary methods. The first is the esterification of a pyrrolidine-3-propanoic acid precursor. The second, and more convergent, approach involves the Michael addition of a nucleophilic pyrrolidine (or its precursor) to tert-butyl acrylate. A related strategy is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates, which, after subsequent transformations, can yield enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org The synthesis of the tert-butyl propanoate moiety itself can be achieved from precursors like t-butyl-3-hydroxypropanoate. researchgate.net

Stereoselective Synthetic Approaches to Chiral Pyrrolidine Derivatives

Achieving stereocontrol in the synthesis of substituted pyrrolidines is critical, as biological activity is often dependent on the specific stereochemistry of the molecule. Several powerful strategies are employed to produce chiral derivatives. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure natural products as starting materials. wikipedia.org L-proline and L-4-hydroxyproline are common choices, as their inherent chirality can be transferred through subsequent reaction steps to the final product, ensuring an optically pure compound. mdpi.comnih.gov This strategy is efficient as it leverages the stereochemistry provided by nature. wikipedia.org

Chiral Auxiliary-Directed Synthesis: In this method, a chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemical outcome of a key reaction. For example, Oppolzer's chiral sultam can be used to direct an asymmetric 1,3-dipolar cycloaddition to construct a 3,4-syn substituted pyrrolidine with high diastereoselectivity and enantioselectivity. acs.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. acs.org

Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Diarylprolinol silyl (B83357) ethers, derived from proline, have proven to be highly effective organocatalysts for asymmetric functionalization reactions. mdpi.com Asymmetric 1,3-dipolar cycloadditions between azomethine ylides and alkenes, catalyzed by chiral metal complexes or organocatalysts, can generate up to four stereocenters in the pyrrolidine ring with high regio- and diastereoselectivity. acs.orgnih.gov

| Strategy | Description | Key Advantages | Common Examples/Reagents | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature. | High enantiopurity, readily available starting materials. | L-proline, (2S,4R)-4-hydroxyproline. | mdpi.comwikipedia.org |

| Chiral Auxiliary | A recoverable chiral molecule is temporarily incorporated to direct stereoselective transformations. | High diastereoselectivity, predictable stereochemical outcome, auxiliary can be recycled. | Oppolzer's sultam, Evans oxazolidinones. | acs.org |

| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst generates an enantiomerically enriched product from a prochiral substrate. | High efficiency, atom economy, amplification of chirality. | Chiral Rhodium or Palladium complexes, Diarylprolinol silyl ether organocatalysts. | nih.govmdpi.com |

Strategic Application of Protecting Group Chemistry in Synthesis

The synthesis of complex molecules like this compound, which contains multiple reactive functional groups, necessitates the use of protecting groups. wikipedia.org A protecting group temporarily masks a functional group to prevent it from reacting under certain conditions, allowing for selective transformations elsewhere in the molecule. wikipedia.orgbham.ac.uk

For pyrrolidine synthesis, the secondary amine is highly nucleophilic and basic, and therefore typically requires protection during many synthetic steps. The tert-butyloxycarbonyl (Boc) group is one of the most common N-protecting groups used in this context. nih.govresearchgate.netnih.gov It is easily introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). wikipedia.orgnih.gov

In syntheses involving multiple functional groups that require protection, the concept of orthogonal protection is critical. numberanalytics.comfiveable.me Orthogonal protecting groups can be removed under distinct sets of conditions without affecting each other. bham.ac.ukfiveable.me For example, a molecule might contain a Boc-protected amine (acid-labile) and a benzyl (B1604629) ether-protected alcohol (removable by hydrogenolysis). numberanalytics.com This strategy allows for the selective deprotection and subsequent reaction of one functional group while the other remains masked, providing precise control over the synthetic sequence. fiveable.meuchicago.edu

| Protecting Group | Abbreviation | Functional Group Protected | Common Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Strong acid (e.g., Trifluoroacetic Acid, HCl) | wikipedia.orgnih.gov |

| Benzyloxycarbonyl | Cbz or Z | Amine | Catalytic Hydrogenolysis (H₂, Pd/C) | acs.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | wikipedia.org |

| Benzyl ether | Bn | Alcohol | Catalytic Hydrogenolysis (H₂, Pd/C) | numberanalytics.com |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | Alcohol | Fluoride source (e.g., TBAF) or acid | numberanalytics.com |

Catalytic Protocols in the Formation of the Compound and its Intermediates

Catalysis plays an indispensable role in the modern synthesis of pyrrolidine derivatives, offering mild, efficient, and selective methods for bond formation. nih.gov Transition metals, particularly palladium and rhodium, are at the forefront of these protocols.

Palladium Catalysis: Palladium catalysts are exceptionally versatile for C-C and C-N bond formation. rsc.orgnih.gov Palladium-catalyzed hydroarylation of N-alkyl pyrrolines provides a direct route to 3-aryl pyrrolidines, a valuable class of compounds. chemrxiv.orgnih.gov Mizoroki-Heck reactions can also be employed for the arylation of unsaturated N-heterocycles. chemrxiv.org Furthermore, palladium is used for intramolecular C-H functionalization, enabling the construction of the pyrrolidine ring from picolinamide-protected amine substrates. organic-chemistry.orgacs.org

Rhodium Catalysis: Rhodium complexes are widely used for the hydrogenation of aromatic systems. acs.org For instance, rhodium-on-alumina can effectively catalyze the reduction of substituted pyrroles to pyrrolidines with high diastereoselectivity. acs.org Rhodium catalysts also enable the construction of pyrrolidine rings from primary amines and O-benzoylhydroxylamines, which act as alkyl nitrene precursors. researchgate.net Additionally, rhodium(III) catalysts are effective for C-H activation, which can be applied to the synthesis of related nitrogen heterocycles like pyridones. nih.gov

Other Catalytic Systems: Beyond palladium and rhodium, other metals are also employed. Iridium complexes can catalyze the N-heterocyclization of primary amines with diols. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds offers another mild route to pyrrolidines with excellent regio- and chemoselectivity. organic-chemistry.org Silver catalysts have been shown to promote the cyclization of allenic amino acids to form 3-pyrrolines. organic-chemistry.org

| Catalyst Type | Reaction Type | Description | Reference |

|---|---|---|---|

| Palladium | Cross-Coupling / C-H Functionalization | Enables arylation of pyrrolines (hydroarylation, Mizoroki-Heck) and intramolecular C-H amination to form the ring. | chemrxiv.orgorganic-chemistry.orgnih.govacs.org |

| Rhodium | Hydrogenation / Cyclization | Used for diastereoselective reduction of pyrroles to pyrrolidines and for cyclization of unsaturated amines. | acs.orgacs.orgresearchgate.net |

| Iridium | N-Heterocyclization | Catalyzes the formation of cyclic amines from primary amines and diols. | organic-chemistry.org |

| Copper | Intramolecular C-H Amination | Provides a mild and regioselective method for cyclizing to form pyrrolidines from acyclic amines. | organic-chemistry.org |

| Silver | Cycloisomerization | Promotes the cyclization of allenic amines or amino acids to form 3-pyrrolines. | organic-chemistry.org |

Chemical Transformations and Reactivity Profile

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The lone pair of electrons on the pyrrolidine nitrogen atom makes it a potent nucleophile and a base. This reactivity is central to many of its chemical transformations, including N-acylation, N-alkylation, and reductive amination.

N-Acylation: The secondary amine of the pyrrolidine ring readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form stable amide bonds. This reaction is fundamental in peptide synthesis and for the introduction of diverse functional groups. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct amidation with carboxylic acids. orgsyn.orgfishersci.co.ukluxembourg-bio.com

N-Alkylation: The pyrrolidine nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes and a reducing agent. Reductive amination provides a straightforward method for introducing a variety of substituents onto the nitrogen atom. google.com

Table 1: Representative Reactions of the Pyrrolidine Nitrogen

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Acylation | Carboxylic acid, EDC, HOBt, DCM, rt | N-Acyl pyrrolidine | nih.gov |

| N-Acylation | Acid chloride, Et3N, DCM, 0 °C to rt | N-Acyl pyrrolidine | fishersci.co.uk |

| N-Alkylation (Reductive Amination) | Aldehyde, NaBH(OAc)3, DCE, rt | N-Alkyl pyrrolidine | google.com |

| N-Arylation | Aryl halide, Pd catalyst, base | N-Aryl pyrrolidine | chemrxiv.org |

Transformations of the tert-Butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.org

Hydrolysis: The tert-butyl ester can be selectively removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). rsc.orgstackexchange.com This deprotection is often a crucial step in multi-step syntheses to unmask the carboxylic acid for further reactions, such as amide bond formation. The mechanism involves the formation of a stable tert-butyl cation. stackexchange.com Aqueous phosphoric acid has also been reported as an effective reagent for this transformation. organic-chemistry.org Another method involves the use of zinc bromide in dichloromethane, which can chemoselectively cleave the tert-butyl ester in the presence of other acid-labile protecting groups under specific conditions. researchgate.net

Transesterification: While less common for tert-butyl esters due to steric hindrance, transesterification can be achieved under specific conditions. For instance, reactions with other alcohols in the presence of a suitable catalyst can lead to the corresponding esters. organic-chemistry.org

Table 2: Transformations of the tert-Butyl Ester

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Acidic Hydrolysis | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Carboxylic acid | rsc.orgstackexchange.com |

| Acidic Hydrolysis | Aqueous Phosphoric Acid | Carboxylic acid | organic-chemistry.org |

| Lewis Acid-Mediated Hydrolysis | ZnBr2, Dichloromethane (DCM) | Carboxylic acid | researchgate.net |

Investigation of Nucleophilic and Electrophilic Reactivity Pathways

The chemical character of tert-Butyl 3-(pyrrolidin-3-yl)propanoate is dominated by the nucleophilicity of the pyrrolidine nitrogen. The lone pair on the nitrogen readily participates in reactions with a wide range of electrophiles. rsc.org

The electrophilic reactivity of the pyrrolidine ring itself is less pronounced. The C-H bonds of the saturated ring are generally unreactive towards electrophiles unless activated. However, under specific conditions, such as in the presence of strong oxidizing agents or catalysts, functionalization at the α-carbon to the nitrogen can be achieved. rsc.orgrsc.org This can proceed through the formation of an N-acyliminium ion intermediate. arkat-usa.org

Systematic Strategies for Derivatization and Functionalization

The bifunctional nature of this compound allows for systematic derivatization strategies. One common approach is to first modify the pyrrolidine nitrogen and then, if desired, deprotect the tert-butyl ester to reveal the carboxylic acid for further functionalization.

A variety of substituents can be introduced at the nitrogen atom, including but not limited to, alkyl, aryl, acyl, and sulfonyl groups. These modifications can significantly alter the steric and electronic properties of the molecule, which is a key strategy in medicinal chemistry for optimizing biological activity. For instance, the synthesis of various pharmaceutical and biologically active compounds often involves the derivatization of the pyrrolidine nitrogen. nih.govresearchgate.net

Following N-functionalization, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid. mdpi.org This acid can then be coupled with a diverse range of amines to generate a library of amides, a common structural motif in drug candidates. orgsyn.orgluxembourg-bio.com

Table 3: Derivatization Strategies

Exploration of Rearrangement and Cyclization Processes

The pyrrolidine scaffold of this compound can participate in various rearrangement and cyclization reactions, leading to the formation of more complex polycyclic structures.

N-Acyliminium Ion Cyclizations: Formation of an N-acyliminium ion from a derivative of this compound can initiate intramolecular cyclization reactions. arkat-usa.orgresearchgate.net If the substituent on the nitrogen or the propanoate side chain contains a suitable nucleophile (e.g., an aromatic ring or a double bond), an intramolecular Friedel-Crafts or Prins-type cyclization can occur, respectively, to form bicyclic or spirocyclic systems. arkat-usa.orgarkat-usa.org

Aza-Cope Rearrangement: The aza-Cope rearrangement is a powerful tool for the synthesis of substituted pyrrolidines. wikipedia.orgemich.edu In a tandem sequence with a Mannich cyclization, it can lead to complex pyrrolizidine (B1209537) and indolizidine alkaloids. wikipedia.orgrsc.org While direct examples with this compound are not prevalent, derivatives with appropriate unsaturation are potential substrates for such transformations.

Intramolecular Mannich Reaction: Derivatives of the title compound can be designed to undergo intramolecular Mannich reactions. This involves the formation of an iminium ion from the pyrrolidine nitrogen and an external aldehyde, followed by an intramolecular attack from a nucleophilic carbon atom within the molecule to form a new ring. researchgate.net

Table 4: Potential Rearrangement and Cyclization Reactions

| Reaction Type | Key Intermediate/Precursor Requirement | Resulting Structure | Reference(s) |

| N-Acyliminium Ion Cyclization | N-Acyl derivative with a tethered nucleophile | Bicyclic/Spirocyclic systems | arkat-usa.orgresearchgate.netarkat-usa.org |

| Aza-Cope Rearrangement-Mannich Cyclization | N-allyl or similar unsaturated derivative | Pyrrolizidine/Indolizidine systems | wikipedia.orgemich.edursc.org |

| Intramolecular Mannich Reaction | Derivative with a nucleophilic carbon center | Bicyclic systems | researchgate.net |

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of tert-Butyl 3-(pyrrolidin-3-yl)propanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group, the propanoate chain, and the pyrrolidine (B122466) ring. The tert-butyl group will present as a sharp singlet, typically integrating to nine protons, in the upfield region (around 1.4 ppm) due to the shielding effect of the magnetically equivalent methyl groups. The protons of the propanoate methylene (B1212753) groups will appear as multiplets, with their chemical shifts influenced by their proximity to the ester and the pyrrolidine ring. The protons on the pyrrolidine ring itself will show complex splitting patterns due to spin-spin coupling, with chemical shifts varying based on their position relative to the nitrogen atom and the substituent. The N-H proton of the pyrrolidine ring is expected to appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Key expected resonances include the carbonyl carbon of the ester group (typically in the range of 170-175 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the carbons of the tert-butyl methyl groups (around 28 ppm). The carbons of the pyrrolidine ring and the propanoate chain will appear at characteristic chemical shifts, which can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between CH, CH₂, and CH₃ groups. For instance, in a structurally similar compound, the pyrrolidine ring carbons appear in the range of 23-57 ppm. princeton.edu

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and standard chemical shift ranges.

| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃)₃ | ~1.4 (s) | ~28.0 |

| tert-Butyl (C) | - | ~80.5 |

| Propanoate C=O | - | ~172.0 |

| Propanoate α-CH₂ | ~2.4 (t) | ~36.0 |

| Propanoate β-CH₂ | ~1.8 (m) | ~31.0 |

| Pyrrolidine CH | ~2.5 (m) | ~35.0 |

| Pyrrolidine CH₂ (adjacent to NH) | ~3.0-3.2 (m) | ~46.0, ~54.0 |

| Pyrrolidine CH₂ | ~1.6, ~2.0 (m) | ~30.0 |

| Pyrrolidine NH | Broad singlet | - |

Mass Spectrometric Approaches for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₁₁H₂₁NO₂, Molecular Weight: 199.29 g/mol ), high-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) with high accuracy, thus verifying the elemental composition. bldpharm.com

Electron Ionization (EI): Under electron ionization, the molecule is expected to undergo characteristic fragmentation. A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (a neutral loss of 56 Da) via a McLafferty-type rearrangement, leading to the formation of a protonated carboxylic acid. Another common fragmentation is the loss of the tert-butyl radical (•C(CH₃)₃, 57 Da) to form an acylium ion. The pyrrolidine ring can also fragment, typically through the loss of small neutral molecules or radicals.

Electrospray Ionization (ESI): ESI is a softer ionization technique that is particularly useful for polar molecules. In positive ion mode, the base peak is likely to be the protonated molecule [M+H]⁺ at m/z 200.16. Further fragmentation in tandem MS (MS/MS) experiments would likely involve the loss of the tert-butyl group or isobutylene.

Table 2: Predicted Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 200.16 | [C₁₁H₂₂NO₂]⁺ | Protonated molecule [M+H]⁺ |

| 144.10 | [C₇H₁₄NO₂]⁺ | Loss of isobutylene (C₄H₈) from [M+H]⁺ |

| 143.09 | [C₇H₁₁O₂]⁺ | Loss of pyrrolidine (C₄H₉N) from [M]⁺ |

| 84.08 | [C₅H₁₀N]⁺ | Fragment from pyrrolidine ring cleavage |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp band around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The N-H stretching vibration of the secondary amine in the pyrrolidine ring will likely appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and tert-butyl groups will be observed in the 2850-3000 cm⁻¹ range. The C-O stretching vibrations of the ester will produce strong bands in the 1150-1250 cm⁻¹ region. For a similar compound, strong IR peaks were observed at 2971, 1780 (C=O), and 1692 cm⁻¹. princeton.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the pyrrolidine ring and the C-C backbone are often more intense in the Raman spectrum compared to the IR spectrum. This can provide insights into the conformational properties of the molecule.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Secondary Amine (Pyrrolidine) |

| 2850-3000 | C-H Stretch | Aliphatic (Propanoate, Pyrrolidine, tert-Butyl) |

| ~1730 | C=O Stretch | Ester |

| 1450-1480 | C-H Bend | CH₂, CH₃ |

| 1150-1250 | C-O Stretch | Ester |

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

Gas Chromatography (GC): Due to its volatility, this compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (GC-MS) for identification of components. The choice of a suitable capillary column (e.g., a non-polar or mid-polar stationary phase) is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, is a common approach. Detection is typically achieved using a UV detector (as the ester carbonyl provides some UV absorbance) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). The retention time of the compound is a key parameter for its identification and purity assessment under specific chromatographic conditions. For instance, a related compound was analyzed using a C18 column with a water/acetonitrile gradient. rsc.org

Stereochemical Investigations

Methods for Determination of Absolute and Relative Configuration

The unambiguous assignment of the absolute and relative configuration of a chiral molecule like tert-Butyl 3-(pyrrolidin-3-yl)propanoate is fundamental. Several powerful techniques are available for this purpose.

X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.org By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of atoms can be determined. For a derivative of this compound that forms a suitable crystal, X-ray crystallography can provide unequivocal proof of its stereochemistry. The method relies on the anomalous dispersion of X-rays by heavier atoms in the crystal lattice.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov This technique is particularly valuable for determining the absolute configuration of molecules in solution, eliminating the need for crystallization. nih.govspark904.nl The experimental VCD spectrum is compared with the theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT), for a known configuration (e.g., the R or S enantiomer). nih.gov A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.govnih.gov For complex molecules with multiple chiral centers, VCD can be a powerful tool. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, determining the absolute configuration of enantiomers requires the use of chiral auxiliaries or chiral solvating agents. purechemistry.org The formation of diastereomeric derivatives by reaction with a chiral derivatizing agent, such as Mosher's acid, can lead to distinguishable NMR spectra, allowing for the determination of the absolute configuration. kit.edu

Chiral Separation Techniques for Enantiomers and Diastereomers

The separation of stereoisomers is a crucial step in obtaining enantiomerically pure compounds. For this compound, which possesses a chiral center, the resolution of its enantiomers is of significant interest.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for the analytical and preparative separation of enantiomers. csfarmacie.czscilit.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have been successfully applied to a wide range of chiral compounds. scilit.commdpi.com The choice of mobile phase is also critical for achieving optimal separation. mdpi.comreddit.com A typical setup for the chiral separation of a pyrrolidine (B122466) derivative might involve a Chiralpak® column with a mobile phase consisting of a mixture of alkanes and an alcohol. reddit.comchromforum.org

Diastereomeric Crystallization: This classical method of chiral resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org Common resolving agents include chiral acids like tartaric acid or chiral amines like brucine. wikipedia.org Once separated, the resolving agent can be removed to yield the pure enantiomers.

A summary of potential chiral HPLC separation methods is presented in the table below.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Application |

| Chiralpak® IA (amylose derivative) | n-Hexane/Ethanol (e.g., 90:10) | UV (e.g., 210 nm) | Analytical and preparative separation of enantiomers. |

| Chiralcel® OD-H (cellulose derivative) | n-Hexane/Isopropanol (e.g., 80:20) | UV (e.g., 210 nm) | Resolution of racemic mixtures. |

| Cyclofructan-based CSPs | Acetonitrile (B52724)/Methanol with additives | Mass Spectrometry (MS) | Fast and efficient enantioseparation. nih.gov |

Principles of Stereocontrol in Synthetic Pathways Leading to Pyrrolidine Derivatives

The stereoselective synthesis of pyrrolidine derivatives is a highly developed field of organic chemistry, with numerous strategies available to control the stereochemical outcome of a reaction. These principles are directly applicable to the synthesis of a specific enantiomer of this compound.

Asymmetric Catalysis: The use of chiral catalysts is a powerful approach to induce enantioselectivity. Organocatalysis, in particular, has emerged as a key technology for the synthesis of chiral pyrrolidines. rsc.orgrsc.org For instance, proline and its derivatives can catalyze asymmetric Michael additions to form chiral γ-nitroaldehydes, which can then be cyclized to produce 3-substituted pyrrolidines with high stereocontrol. researchgate.net Metal-catalyzed reactions, such as the [3+2] cycloaddition of azomethine ylides with alkenes, can also be rendered asymmetric through the use of chiral ligands. acs.org

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the desired chiral molecule. nih.gov For example, L-proline or D-proline can serve as a chiral template for the synthesis of various substituted pyrrolidines. nih.gov Pyroglutamic acid is another versatile starting material for the asymmetric synthesis of 2,5-disubstituted pyrrolidines. nih.gov

Substrate Control: In molecules with existing stereocenters, the stereochemical outcome of a reaction can be influenced by the steric and electronic properties of the substrate itself. This is a common strategy in the synthesis of complex natural products containing the pyrrolidine motif.

A summary of stereoselective synthetic approaches is provided in the table below.

| Synthetic Strategy | Key Principle | Example Reaction |

| Organocatalysis | Use of a small chiral organic molecule as the catalyst. | Proline-catalyzed asymmetric Michael addition. researchgate.net |

| Metal Catalysis | A chiral ligand coordinates to a metal center to create a chiral catalytic environment. | Asymmetric [3+2] cycloaddition of azomethine ylides. acs.orgacs.org |

| Chiral Pool Synthesis | Incorporation of a readily available chiral molecule as a building block. | Synthesis from pyroglutamic acid. nih.gov |

| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to the substrate to direct the stereochemical course of a reaction. | Evans aldol (B89426) reaction. tcichemicals.com |

Advanced Spectroscopic Methods for Chiral Recognition and Purity Evaluation

Beyond the initial determination of absolute configuration, advanced spectroscopic methods are crucial for confirming enantiomeric purity and for high-throughput screening of chiral compounds.

Vibrational Circular Dichroism (VCD): As mentioned earlier, VCD is a powerful tool for determining absolute configuration. nih.gov It is also highly sensitive to the conformational preferences of a molecule in solution. nih.gov By comparing the experimental VCD spectrum of a synthetic sample to that of a reference standard of known enantiomeric purity, the enantiomeric excess (ee) can be determined. The near-mirror image relationship of VCD spectra for enantiomers makes it a robust method for detecting even small amounts of the undesired enantiomer. mdpi.comru.nl

NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent to a solution of a racemic mixture can induce the separation of NMR signals for the two enantiomers. fiveable.melibretexts.orgrsc.org The magnitude of the induced shift difference is proportional to the concentration of each enantiomer, allowing for the determination of the enantiomeric ratio by integration of the corresponding signals. kit.eduslideshare.net

Chiral HPLC-MS: The coupling of chiral HPLC with mass spectrometry provides a highly sensitive and selective method for the analysis of chiral compounds. This technique allows for the simultaneous separation and identification of enantiomers, even in complex matrices.

The following table summarizes advanced spectroscopic methods for chiral analysis.

| Method | Principle | Information Obtained |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. nih.gov | Absolute configuration, conformational analysis, enantiomeric purity. nih.govresearchgate.net |

| NMR with Chiral Shift Reagents | Diastereomeric interactions with a chiral lanthanide complex. fiveable.me | Enantiomeric ratio, determination of enantiomeric excess. kit.edulibretexts.org |

| Chiral HPLC-MS | Chromatographic separation on a chiral stationary phase coupled with mass spectrometric detection. nih.gov | Enantiomeric separation and quantification, analysis in complex mixtures. |

Computational Insights into this compound

The study of molecular structure, reactivity, and dynamics through computational chemistry offers a powerful lens for understanding complex organic molecules. For this compound, a compound featuring a pyrrolidine ring, a propanoate side chain, and a bulky tert-butyl ester group, molecular modeling provides invaluable insights that complement experimental data. These computational approaches allow for a detailed exploration of the molecule's electronic properties, conformational landscape, and potential chemical transformations at an atomic level.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(pyrrolidin-3-yl)propanoate, and what critical reaction conditions must be controlled?

A representative synthesis involves multi-step reactions, often starting with the activation of intermediates like pyrrolidine derivatives. For example, analogous tert-butyl propanoate esters (e.g., tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate) are synthesized via nucleophilic addition using NaH in THF, followed by coupling with tert-butyl acrylate derivatives . Critical conditions include:

- Moisture control : NaH is highly moisture-sensitive; reactions must be conducted under inert atmospheres (N₂/Ar).

- Temperature : Exothermic reactions (e.g., NaH-mediated steps) require slow reagent addition and cooling (0–5°C).

- Purification : Silica gel column chromatography is standard for isolating intermediates, as seen in tert-butyl ester syntheses .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. For example, tert-butyl groups show characteristic singlet peaks at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Pyrrolidine protons appear as multiplet signals between 2.5–3.5 ppm .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>95% is typical for research-grade compounds) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Q. What are the recommended storage conditions to maintain the stability of this compound during long-term research use?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or decomposition, as recommended for similar tert-butyl esters .

- Desiccants : Use silica gel or molecular sieves to mitigate moisture uptake.

- Light sensitivity : Amber vials are advised if the compound contains UV-sensitive groups (e.g., aromatic rings) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up the reaction from milligram to gram quantities?

- Solvent selection : THF or DMF may improve solubility at larger scales, but DMF requires thorough removal during workup .

- Catalyst loading : Adjust stoichiometry of coupling agents (e.g., HATU or EDC) to reduce side products.

- In-line monitoring : Use techniques like FTIR or ReactIR to track reaction progress and identify bottlenecks .

Q. What strategies are effective in resolving contradictions between NMR purity assessments and HPLC chromatograms for this compound derivatives?

- Impurity profiling : LC-MS can identify co-eluting impurities undetected by UV. For example, tert-butyl degradation products (e.g., carboxylic acids) may lack UV chromophores but are visible in MS .

- Quantitative NMR (qNMR) : Integrate diagnostic peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate purity .

Q. What catalytic systems have been explored to improve the stereoselectivity in the synthesis of chiral tert-butyl propanoate derivatives?

Q. How does the choice of protecting groups influence the reaction pathways in synthesizing this compound analogs?

- Boc vs. Fmoc : Boc (tert-butoxycarbonyl) groups are stable under basic conditions but cleaved with TFA, while Fmoc requires piperidine. This impacts downstream functionalization (e.g., peptide coupling) .

- PEG linkers : Introducing polyethyleneglycol (PEG) spacers (e.g., in tert-butyl 3-(2-hydroxyethoxy)propanoate) alters solubility and bioactivity, as demonstrated in prodrug designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.